3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid
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Overview
Description
3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow microreactor systems, which offer higher efficiency and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriaz
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-acetamido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-6(13)12-7(8(14)15)5-11-9(16)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
KLMPZGSRHWHQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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